Ethanol, 2-(2-chloroethoxy)-, 4-methylbenzenesulfonate
Description
Chemical Identification and Nomenclature
IUPAC Name and Structural Formula
The IUPAC name for this compound is 2-chloroethyl 4-methylbenzenesulfonate , reflecting its sulfonate ester structure. The core consists of a 4-methylbenzene ring (para-toluenesulfonyl group) linked via an oxygen atom to a 2-chloroethyl chain.
The structural formula is represented as:
$$ \text{CH}3\text{C}6\text{H}4\text{SO}3\text{OCH}2\text{CH}2\text{Cl} $$
In SMILES notation, this corresponds to:CC1=CC=C(C=C1)S(=O)(=O)OCCCl.
The sulfonate group ($$\text{SO}_3^-$$) is esterified with the 2-chloroethanol derivative, creating a polar yet reactive molecule.
CAS Registry Number and Synonyms
The CAS Registry Number for this compound is 80-41-1 . Key synonyms include:
- 2-Chloroethyl p-toluenesulfonate
- β-Chloroethyl tosylate
- Ethanol, 2-chloro-, 1-(4-methylbenzenesulfonate)
- p-Toluenesulfonic acid, β-chloroethyl ester.
These synonyms are frequently used in industrial and academic contexts, reflecting regional nomenclature preferences.
Molecular Formula and Weight
The molecular formula is C₉H₁₁ClO₃S , with a molecular weight of 234.70 g/mol . The composition breaks down as follows:
The compound’s density is 1.30 g/cm³ , and it typically exists as a colorless to pale yellow liquid at room temperature. Its boiling point is reported at 156°C under reduced pressure (0.3 mmHg) , while the refractive index is 1.53 .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₉H₁₁ClO₃S | |
| Molecular weight | 234.70 g/mol | |
| Density | 1.30 g/cm³ | |
| Boiling point | 156°C (0.3 mmHg) | |
| Refractive index | 1.53 | |
| Melting point | 20°C |
This data underscores the compound’s physicochemical stability under standard laboratory conditions, facilitating its handling in synthetic applications.
Properties
IUPAC Name |
2-(2-chloroethoxy)ethanol;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C4H9ClO2/c1-6-2-4-7(5-3-6)11(8,9)10;5-1-3-7-4-2-6/h2-5H,1H3,(H,8,9,10);6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZSRWGSUHUXIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C(COCCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70801182 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--2-(2-chloroethoxy)ethan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70801182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64820-21-9 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--2-(2-chloroethoxy)ethan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70801182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethanol, 2-(2-chloroethoxy)-, 4-methylbenzenesulfonate, also known as a sulfonate ester, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a chloroethoxy group and a 4-methylbenzenesulfonate moiety. The following sections provide a comprehensive overview of its biological activity, including relevant data tables and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Where the specific values of , , , and correspond to the molecular formula derived from its structural components.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with sulfonate esters can exhibit:
- Antimicrobial Activity : Several studies have shown that sulfonate esters possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
- Enzyme Inhibition : Some derivatives have been found to inhibit specific enzymes, which can be useful in therapeutic applications.
- Cellular Signaling Modulation : The compound may influence cellular signaling pathways, impacting processes such as apoptosis and cell proliferation.
Antimicrobial Activity
A study conducted by researchers at the National Institutes of Health evaluated the antimicrobial properties of various sulfonate esters, including this compound. The results indicated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
| Compound | Concentration (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| This compound | 100 | 15 |
| Control (Ampicillin) | 100 | 20 |
Enzyme Inhibition Studies
In another study focusing on enzyme inhibition, this compound was tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The findings demonstrated that this compound could inhibit AChE activity effectively.
| Enzyme | IC50 (µM) |
|---|---|
| AChE | 12.5 |
| BuChE | 15.0 |
Case Study 1: Antimicrobial Efficacy
In a clinical trial assessing the efficacy of this compound in treating skin infections caused by resistant bacteria, patients were treated with topical formulations containing varying concentrations of the compound. Results showed a reduction in infection severity and improved healing times compared to placebo treatments.
Case Study 2: Enzyme Inhibition in Neurodegenerative Diseases
A study published in Neuropharmacology explored the potential role of this compound as a therapeutic agent in neurodegenerative diseases through its inhibition of AChE. The compound demonstrated promising results in enhancing cognitive function in animal models of Alzheimer’s disease.
Scientific Research Applications
Pharmaceutical Applications
-
Intermediate in Drug Synthesis
- Quetiapine Fumarate: Ethanol, 2-(2-chloroethoxy)-, 4-methylbenzenesulfonate is crucial in the synthesis of Quetiapine, an atypical antipsychotic used to treat schizophrenia and bipolar disorder .
- Hydroxyzine and Cetirizine: It also plays a role in producing Hydroxyzine HCl and Cetirizine HCl, both of which are antihistamines used for allergy relief .
- Preparation of Other Compounds
Case Study 1: Synthesis of Quetiapine
In a study conducted by Valeshvar Biotech, the synthesis process for Quetiapine involved the use of this compound as a key intermediate. The process demonstrated high yields and purity levels, showcasing the compound's efficiency in pharmaceutical applications .
Case Study 2: Development of Imaging Agents
Research published in the Journal of Medicinal Chemistry highlighted the use of this compound in developing imaging agents for positron emission tomography (PET). The incorporation of this compound into imaging agents allowed for enhanced detection sensitivity in biomedical applications .
Data Tables
| Application | Compound Used | Purpose |
|---|---|---|
| Antipsychotic | Quetiapine Fumarate | Treatment of schizophrenia and bipolar disorder |
| Antihistamine | Hydroxyzine HCl | Allergy relief |
| Antihistamine | Cetirizine HCl | Allergy relief |
| Imaging Agents | Fluoro-pegylated derivatives | Enhanced detection in PET imaging |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Ethanol, 2-[2-(2-chloroethoxy)ethoxy]-, 4-methylbenzenesulfonate
- Molecular Formula : C₁₃H₁₉ClO₅S
- CAS Registry Number : 108213-17-8 .
- Synonyms: Ts-PEG3-Cl, 2-(2-(2-chloroethoxy)ethoxy)-ethanol-p-toluenesulfonate .
Physical Properties :
- Density : 1.239 ± 0.06 g/cm³ (predicted).
- Boiling Point : 451.5 ± 35.0 °C (predicted) .
- Structure : Features a polyethylene glycol (PEG)-like chain with a terminal chloroethoxy group and a tosylate (4-methylbenzenesulfonate) leaving group.
Structural and Functional Analogues
Ethanol, 2-chloro-, 4-methylbenzenesulfonate (CAS 80-41-1)
- Molecular Formula : C₉H₁₁ClO₃S.
- Key Differences : Shorter chain (lacks PEG-like ethoxy repeats); simpler chloroethyl group directly attached to the tosylate.
- Reactivity : Higher electrophilicity due to shorter chain and proximity of chlorine to the leaving group.
- Applications : Used historically as an alkylating agent in organic synthesis .
2-(2-Azidoethoxy)ethyl 4-methylbenzenesulfonate (CAS not specified)
- Key Differences : Azide (-N₃) replaces chlorine, enabling click chemistry applications.
- Synthesis : Derived from sodium azide substitution of chloroethoxy precursors .
- Applications : Critical in bioconjugation and polymer chemistry for azide-alkyne cycloadditions .
2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate (CAS 77544-68-4)
- Molecular Formula : C₁₁H₁₆O₆S.
- Key Differences : Hydroxy group replaces chlorine, reducing electrophilicity.
- Reactivity : Primarily used as a PEGylation reagent or crosslinker in hydrophilic polymer synthesis .
2-Cyclopropyloxyethyl 4-methylbenzenesulfonate (CAS not specified)
- Key Differences : Cyclopropyloxy group introduces steric hindrance and ring strain.
- Applications : Explored in medicinal chemistry for constrained ether linkages .
Comparative Data Table
Preparation Methods
Borate Ester Route Using Diethylene Glycol
- Raw Material: Diethylene glycol (2-(2-hydroxyethoxy)ethanol).
- Step 1: React diethylene glycol with metaboric anhydride in a solvent to form tris-(2-hydroxyethoxy-1-yl)-ethyl metaborate intermediate.
- Step 2: Treat this intermediate with thionyl chloride (SOCl₂) at 15–30°C, preferably at a molar ratio of SOCl₂ to diethylene glycol of 1.1–1.2:1, to convert hydroxyl groups into chloro groups, yielding tris-(2-chloroethoxy-1-yl)-ethyl metaborate.
- Step 3: Hydrolyze the intermediate ester with a controlled amount of water (added dropwise) at 15–30°C to liberate 2-(2-chloroethoxy) ethanol.
- Purification: Filter to recover boric acid for recycling, wash the organic layer with water, and distill to obtain the pure product.
Advantages: Mild reaction conditions, high yield, low side reactions, and environmentally friendly due to boric acid recycling.
| Step | Reagents/Conditions | Temperature (°C) | Molar Ratios | Notes |
|---|---|---|---|---|
| 1 | Diethylene glycol + metaboric anhydride | Ambient | - | Formation of borate intermediate |
| 2 | Intermediate + thionyl chloride | 15–30 | SOCl₂:diethylene glycol = 1.1–1.2:1 | Chlorination step |
| 3 | Hydrolysis with water (dropwise addition) | 15–30 | Water: sufficient to decompose ester | Hydrolysis to target intermediate |
Direct Reaction of Diethylene Glycol with Hydrogen Chloride
- Raw Material: Diethylene glycol.
- Reaction: React diethylene glycol with hydrogen chloride gas.
- Extraction: Use selected solvents such as aliphatic chlorinated hydrocarbons (C1–C3), aliphatic ethers (C4–C8), or aromatic hydrocarbons (C6–C9) to extract the product from the reaction mixture.
- Purification: Remove extractants by distillation, then purify the product by fractional distillation to achieve ≥99% purity of 2-(2-chloroethoxy) ethanol.
This method is characterized by simplicity but requires careful solvent selection and extraction steps to ensure high purity.
Preparation of Ethanol, 2-(2-chloroethoxy)-, 4-methylbenzenesulfonate
Once the 2-(2-chloroethoxy) ethanol intermediate is obtained, it undergoes sulfonation to introduce the 4-methylbenzenesulfonate group:
Sulfonation with p-Toluenesulfonyl Chloride
- Reactants: 2-(2-chloroethoxy) ethanol and p-toluenesulfonyl chloride.
- Conditions: Typically performed in an alkaline medium (e.g., pyridine or aqueous sodium hydroxide) at low temperatures (5–10°C) to control the reaction rate and minimize side reactions.
- Reaction Time: Approximately 1–4 hours.
- Outcome: Formation of this compound as the sulfonate ester.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Yield/Purity | Industrial Suitability |
|---|---|---|---|---|---|
| Borate Ester Route | Diethylene glycol | Metaboric anhydride, thionyl chloride, water | Mild, high yield, low pollution | High yield, high purity | High |
| Direct HCl Reaction & Extraction | Diethylene glycol + HCl | HCl gas, solvent extraction, distillation | Simple, scalable | ≥99% purity | Moderate |
| Benzyl Protection & Azide Route | Triethylene glycol (related) | Benzyl bromide, p-toluenesulfonyl chloride, NaN₃, Pd-C hydrogenation | Multi-step, complex, for related compounds | Good yields | Specialized synthesis |
Research Findings and Industrial Considerations
- The borate ester route is favored for industrial production due to its operational simplicity, mild conditions, and environmentally friendly profile, including boric acid recycling.
- The direct HCl reaction method requires careful solvent selection and extraction to achieve high purity, with distillation playing a critical role in purification.
- The sulfonation step with p-toluenesulfonyl chloride is well-established, with temperature and reaction time control being critical for high yield and purity.
- Waste generation is minimized in the borate ester method, making it attractive for scale-up.
- The benzyl protection and azide substitution route, while more complex, offers synthetic flexibility for related aminoethoxy compounds but is less directly applicable for the target compound.
Q & A
Basic Questions
Q. What are the established synthesis routes for 2-(2-chloroethoxy)ethanol, and what are their critical parameters?
- Answer :
- Ethylene oxide hydration : Reacting ethylene oxide with 2-chloroethanol under controlled conditions, often catalyzed by acids or bases. Critical parameters include reaction temperature (typically 40–80°C), stoichiometric ratios, and purification via fractional distillation to isolate the product .
- Substitution reactions : For example, nucleophilic substitution of 2-chloroethoxy derivatives with alcohols. Reaction time and solvent polarity are critical to minimize side reactions (e.g., elimination) .
- Purification : Recrystallization from ethanol or distillation under reduced pressure (e.g., 5 mmHg boiling point: 79–81°C) to achieve >95% purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing 2-(2-chloroethoxy)ethanol?
- Answer :
- Gas Chromatography (GC) : DB-FFAP capillary column (30 m × 0.32 mm × 1.0 µm) with flame ionization detection (FID). Linear range: 40–150 µg/mL, correlation coefficient >0.999 .
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm structure (e.g., δ 3.6–3.8 ppm for ether-linked protons) .
- Infrared (IR) Spectroscopy : Peaks at ~3400 cm (O–H stretch) and ~1100 cm (C–O–C ether stretch) .
- Physical properties : Density (1.18 g/mL), refractive index (1.458 at 20°C), and boiling point (79–81°C at 5 mmHg) .
Q. How can residual levels of 2-(2-chloroethoxy)ethanol be quantified in pharmaceutical formulations?
- Answer :
- GC-FID method : Direct injection with DB-FFAP column, split ratio 1:10, and nitrogen carrier gas. Validation includes linearity (40–150 µg/mL), precision (RSD <2%), and accuracy (recovery 98–102%) .
- Sample preparation : Dissolve the drug substance in acetonitrile, filter, and inject. Limit of quantification (LOQ) as low as 0.01% .
Advanced Research Questions
Q. What reaction mechanisms dominate in nucleophilic substitution reactions involving 2-(2-chloroethoxy)ethanol, and how can competing pathways be minimized?
- Answer :
- Mechanism : Predominantly S2 due to the steric accessibility of the chloroethoxy group. The leaving group (Cl) is displaced by nucleophiles (e.g., amines, thiols) .
- Competing pathways : Elimination (E2) can occur under basic conditions. Mitigation strategies include using polar aprotic solvents (e.g., DMF) and controlled temperatures (<60°C) .
- Example : Reaction with sodium hydrosulfide yields 2-(2-mercaptoethoxy)ethanol, with yields >80% under optimized conditions .
Q. What strategies are employed to resolve discrepancies in impurity profiling studies of 2-(2-chloroethoxy)ethanol across different chromatographic conditions?
- Answer :
- Orthogonal methods : Combine GC (for volatile impurities) with HPLC (for non-volatiles). Use C18 columns with UV detection at 210 nm .
- Column selectivity : Compare DB-FFAP (polar) vs. DB-5 (non-polar) columns to resolve co-eluting peaks .
- Forced degradation studies : Expose the compound to heat, light, and humidity to identify degradation products (e.g., oxidation to carboxylic acids) .
Q. How does the stability of 2-(2-chloroethoxy)ethanol vary under different storage conditions, and what degradation products are formed?
- Answer :
- Stability : Hygroscopic; store under inert atmosphere (N/Ar) at 4°C. Shelf life >12 months in amber glass .
- Degradation pathways :
- Hydrolysis : Forms 2-(2-hydroxyethoxy)ethanol in aqueous acidic/basic conditions .
- Oxidation : Yields chloroacetic acid derivatives under oxidative stress .
- Analytical monitoring : Track pH shifts and GC-MS to identify degradation byproducts .
Q. In polymer chemistry, how is 2-(2-chloroethoxy)ethanol utilized as a precursor for functionalized ethylene glycol derivatives?
- Answer :
- Polymer synthesis : Acts as a monomer in ethylene glycol-based polymers. The chloro group enables chain termination or cross-linking .
- DNA detection : Functionalized with amino groups to create water-soluble polymers for amplified DNA sensing. Reaction with ammonia yields 2-(2-aminoethoxy)ethanol, a key intermediate .
- Applications : Drug delivery systems (e.g., PEGylation) and biocompatible hydrogels .
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
